(R)-2-((R)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLIN-1-YL)-PROPAN-1-OL (R)-2-((R)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLIN-1-YL)-PROPAN-1-OL
Brand Name: Vulcanchem
CAS No.: 142976-45-2
VCID: VC0136867
InChI: InChI=1S/C14H21NO3/c1-9(8-16)14-11-7-13(18-3)12(17-2)6-10(11)4-5-15-14/h6-7,9,14-16H,4-5,8H2,1-3H3/t9-,14+/m0/s1
SMILES: CC(CO)C1C2=CC(=C(C=C2CCN1)OC)OC
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol

(R)-2-((R)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLIN-1-YL)-PROPAN-1-OL

CAS No.: 142976-45-2

Main Products

VCID: VC0136867

Molecular Formula: C14H21NO3

Molecular Weight: 251.32 g/mol

(R)-2-((R)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLIN-1-YL)-PROPAN-1-OL - 142976-45-2

CAS No. 142976-45-2
Product Name (R)-2-((R)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLIN-1-YL)-PROPAN-1-OL
Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
IUPAC Name (2R)-2-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]propan-1-ol
Standard InChI InChI=1S/C14H21NO3/c1-9(8-16)14-11-7-13(18-3)12(17-2)6-10(11)4-5-15-14/h6-7,9,14-16H,4-5,8H2,1-3H3/t9-,14+/m0/s1
Standard InChIKey NOKHNYXMHMHPQS-LKFCYVNXSA-N
Isomeric SMILES C[C@@H](CO)[C@@H]1C2=CC(=C(C=C2CCN1)OC)OC
SMILES CC(CO)C1C2=CC(=C(C=C2CCN1)OC)OC
Canonical SMILES CC(CO)C1C2=CC(=C(C=C2CCN1)OC)OC
Synonyms (R)-2-((R)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLIN-1-YL)-PROPAN-1-OL
PubChem Compound 11128765
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator